

Spectroscopic Profile of 4-Iodocyclohexanamine: A Technical Guide

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Compound of Interest

Compound Name: 4-Iodocyclohexanamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **4-Iodocyclohexanamine**, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics based on data from analogous compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also presented.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **4-Iodocyclohexanamine**. These values are estimations derived from spectral databases and the analysis of structurally related compounds, including iodocyclohexane and cyclohexylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 4.2 - 4.4	Multiplet	1H	H-4 (CH-I)
~ 3.0 - 3.2	Multiplet	1H	H-1 (CH-NH ₂)
~ 2.0 - 2.2	Multiplet	2H	H-2a, H-6a (axial)
~ 1.8 - 2.0	Multiplet	2H	H-3a, H-5a (axial)
~ 1.6 (variable)	Broad Singlet	2H	-NH ₂
~ 1.4 - 1.6	Multiplet	2H	H-2e, H-6e (equatorial)
~ 1.2 - 1.4	Multiplet	2H	H-3e, H-5e (equatorial)

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppm	Assignment
~ 50 - 55	C-1 (CH-NH ₂)
~ 35 - 40	C-2, C-6
~ 30 - 35	C-3, C-5
~ 25 - 30	C-4 (CH-I)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3450	Medium, Sharp (doublet)	N-H stretch (primary amine)
2850 - 2950	Strong	C-H stretch (aliphatic)
1590 - 1650	Medium	N-H bend (scissoring)
1440 - 1460	Medium	C-H bend (scissoring)
~ 1050	Medium	C-N stretch
500 - 600	Medium-Strong	C-I stretch

Mass Spectrometry (MS)

m/z	Relative Intensity	Proposed Fragment
225	Moderate	[M] ⁺ (Molecular Ion)
127	Low	[I] ⁺
99	High	[M - I] ⁺
82	Moderate	[C ₆ H ₁₀] ⁺ (Loss of I and NH ₃)
56	High	[C ₃ H ₆ N] ⁺ (α-cleavage)

Experimental Protocols

The following are detailed methodologies for the key experiments that would be employed to acquire the spectroscopic data for **4-Iodocyclohexanamine**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **4-Iodocyclohexanamine** into a clean, dry vial.
- Add approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or deuterium oxide, D₂O).

- Gently agitate the vial to ensure the sample is fully dissolved.
- Using a Pasteur pipette with a cotton plug, filter the solution into a 5 mm NMR tube.
- Cap the NMR tube securely.

Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to appropriately cover the expected chemical shift range (e.g., 0-10 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the data with appropriate apodization and Fourier transformation.
- ^{13}C NMR:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to cover the expected range (e.g., 0-100 ppm).
 - A larger number of scans will be necessary compared to ^1H NMR due to the low natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.

- Place a small amount of solid **4-Iodocyclohexanamine** directly onto the center of the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

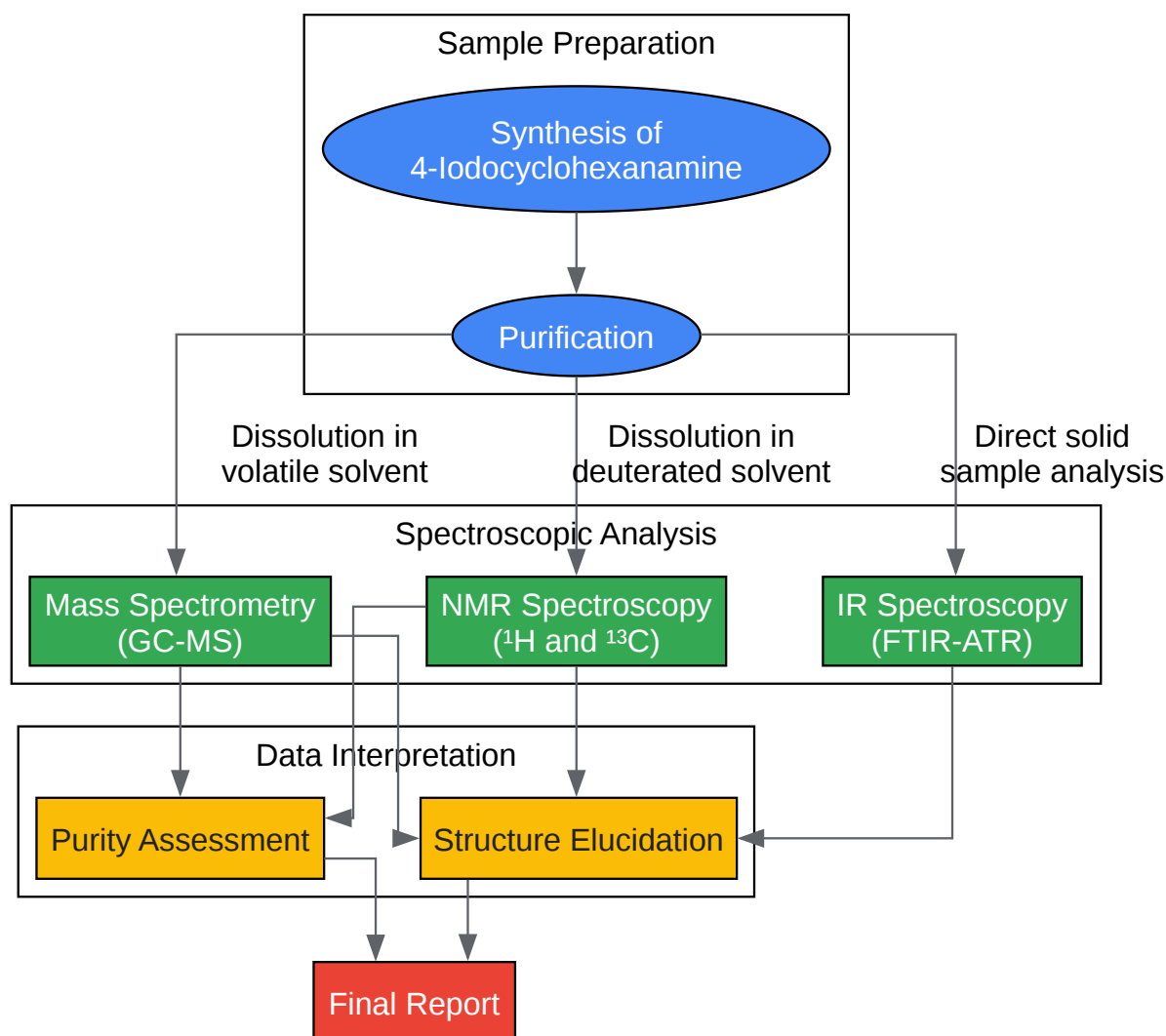
Mass Spectrometry

Sample Preparation and Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):

- Prepare a dilute solution of **4-Iodocyclohexanamine** in a volatile organic solvent (e.g., dichloromethane or methanol).
- Inject a small volume (e.g., 1 μ L) of the solution into the GC-MS system.
- Gas Chromatography:
 - Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
 - Employ a temperature program that allows for the separation of the analyte from any impurities and the solvent. An example program could be: hold at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.
- Mass Spectrometry:
 - The eluent from the GC is directed into the ion source of the mass spectrometer.
 - Use electron ionization (EI) at a standard energy of 70 eV.
 - Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-300).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **4-Iodocyclohexanamine**.



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